molecular formula C22H25NO3 B1613352 2-Carboethoxy-3'-piperidinomethyl benzophenone CAS No. 898792-75-1

2-Carboethoxy-3'-piperidinomethyl benzophenone

Cat. No.: B1613352
CAS No.: 898792-75-1
M. Wt: 351.4 g/mol
InChI Key: GNJXYPBHOFXACC-UHFFFAOYSA-N
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Description

2-Carboethoxy-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C22H25NO3 It is known for its complex structure, which includes a benzophenone core substituted with a piperidinomethyl group and a carboethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-3’-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine and formaldehyde under basic conditions.

    Addition of the Carboethoxy Group: The final step involves the esterification of the resulting compound with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of 2-Carboethoxy-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.

Types of Reactions:

    Oxidation: 2-Carboethoxy-3’-piperidinomethyl benzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and mild heating.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different substituents replacing the piperidinomethyl group.

Scientific Research Applications

2-Carboethoxy-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with various molecular targets. The piperidinomethyl group can interact with biological receptors, potentially modulating their activity. The benzophenone core can participate in photochemical reactions, making it useful in applications such as photodynamic therapy. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Benzophenone: A simpler compound with a similar core structure but lacking the piperidinomethyl and carboethoxy groups.

    2-Carboethoxy-4’-piperidinomethyl benzophenone: A structural isomer with the piperidinomethyl group in a different position.

    3-Carboethoxy-3’-piperidinomethyl benzophenone: Another isomer with variations in the position of the substituents.

Uniqueness: 2-Carboethoxy-3’-piperidinomethyl benzophenone is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. Its combination of a benzophenone core with a piperidinomethyl group and a carboethoxy group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

ethyl 2-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)20-12-5-4-11-19(20)21(24)18-10-8-9-17(15-18)16-23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXYPBHOFXACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643131
Record name Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-75-1
Record name Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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